(R)-2-Aminomethyl-1-N-Cbz-piperidine
Overview
Description
®-2-Aminomethyl-1-N-Cbz-piperidine is a chiral compound that features a piperidine ring with an aminomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminomethyl-1-N-Cbz-piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-2-piperidone.
Protection: The nitrogen atom of ®-2-piperidone is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Reduction: The carbonyl group is reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of ®-2-Aminomethyl-1-N-Cbz-piperidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Aminomethyl-1-N-Cbz-piperidine can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to remove the Cbz protecting group using catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Introduction of new functional groups at the aminomethyl position.
Scientific Research Applications
®-2-Aminomethyl-1-N-Cbz-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Aminomethyl-1-N-Cbz-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Cbz group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-1-N-Cbz-piperidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Cbz-piperidine: Lacks the aminomethyl group, making it less versatile in reactions.
2-Aminomethylpiperidine: Lacks the Cbz protecting group, making it more reactive but less stable.
Uniqueness
®-2-Aminomethyl-1-N-Cbz-piperidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Cbz protecting group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFVPSBDRYJU-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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